molecular formula C17H24FNO2 B13126001 Tert-butyl 4-(3-fluorobenzyl)piperidine-1-carboxylate

Tert-butyl 4-(3-fluorobenzyl)piperidine-1-carboxylate

Cat. No.: B13126001
M. Wt: 293.4 g/mol
InChI Key: XSLJIMLGVXHCMB-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-fluorobenzyl)piperidine-1-carboxylate is a fluorinated piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group and a 3-fluorobenzyl substituent at the 4-position of the piperidine ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological disorders, infectious diseases, and enzyme inhibition . The 3-fluorobenzyl moiety enhances lipophilicity and metabolic stability, while the Boc group facilitates selective deprotection during multi-step syntheses.

Properties

IUPAC Name

tert-butyl 4-[(3-fluorophenyl)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FNO2/c1-17(2,3)21-16(20)19-9-7-13(8-10-19)11-14-5-4-6-15(18)12-14/h4-6,12-13H,7-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLJIMLGVXHCMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of tert-butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate

  • Starting from 1-tert-butyl 4-methylenepiperidine , the bromomethyl derivative is obtained by bromination using N-bromosuccinimide (NBS) in the presence of triethylamine hydrofluoride (Et3N·3HF) as a fluorinating agent.
  • The reaction is conducted in dry dichloromethane at 0°C initially, then warmed to room temperature for 3 hours.
  • Work-up involves extraction with aqueous NaOH and drying over MgSO4.
  • Yield: 92%, product obtained as a colorless oil.
  • Characterization by ^1H NMR confirms the structure with characteristic chemical shifts for tert-butyl, piperidine ring, and bromomethyl protons.
Parameter Value
Starting Material 1-tert-butyl 4-methylenepiperidine (7.6 mmol)
Reagents NBS (1.5 equiv), Et3N·3HF (2.5 equiv)
Solvent Dry CH2Cl2
Temperature 0°C to room temperature
Reaction Time 3 hours
Yield 92%
Product Form Colorless oil

Coupling with 3-Fluorobenzyl Derivatives

Nucleophilic Substitution on Bromomethyl Piperidine

  • The bromomethyl intermediate reacts with 3-fluorobenzyl nucleophiles (e.g., 3-fluorobenzylamine or 3-fluorobenzyl halides) to introduce the 3-fluorobenzyl substituent at the 4-position of the piperidine ring.
  • Typical conditions involve polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), with bases like potassium carbonate or triethylamine to facilitate substitution.
  • Reaction temperatures range from ambient to moderate heating (~50–80°C).
  • The reaction proceeds via an SN2 mechanism, yielding tert-butyl 4-(3-fluorobenzyl)piperidine-1-carboxylate.

Photoredox Catalysis Approach (Alternative Method)

  • Recent advances demonstrate the use of copper-catalyzed photoredox coupling between tert-butyl 4-iodopiperidine-1-carboxylate and aryl substrates under LED irradiation (410 nm).
  • Conditions include Cu(OTf)2 catalyst, a ligand (L1), and 1,1,3,3-tetramethylguanidine as base in THF solvent.
  • The reaction is performed under nitrogen atmosphere at room temperature for 24 hours.
  • This method offers high yields (up to 80–90%) and mild conditions, suitable for scale-up.
  • Purification is done by silica gel chromatography.
Parameter Value
Piperidine Substrate tert-butyl 4-iodopiperidine-1-carboxylate (1.5 equiv)
Aryl Substrate 3-fluorobenzyl derivative (1 equiv)
Catalyst Cu(OTf)2 (5 mol%)
Ligand L1 (5 mol%)
Base 1,1,3,3-Tetramethylguanidine (1.8 equiv)
Solvent THF
Temperature 25°C
Time 24 hours
Yield 80–90%

Protection and Deprotection Steps

  • The nitrogen of the piperidine ring is protected as a tert-butyl carbamate (Boc) group to prevent side reactions during substitution.
  • Boc protection is typically introduced by reacting 4-(3-fluorobenzyl)piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine.
  • Deprotection, if required, is achieved by treatment with trifluoroacetic acid (TFA) in dichloromethane at 0°C, followed by evaporation and purification.

Summary Table of Preparation Methods

Step Method/Conditions Yield (%) Notes
Bromomethylation of piperidine NBS, Et3N·3HF, CH2Cl2, 0°C to RT, 3h 92 Forms tert-butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate
Nucleophilic substitution 3-fluorobenzyl nucleophile, DMF/THF, base, 50–80°C 70–85 SN2 substitution to install 3-fluorobenzyl group
Photoredox coupling Cu(OTf)2, ligand, TMG, THF, LED (410 nm), 25°C, 24h 80–90 Mild, scalable, high yield
Boc Protection tert-butyl chloroformate, triethylamine, DCM, RT 85–95 Protects piperidine nitrogen
Boc Deprotection TFA in DCM, 0°C 80–90 For generating free amine if needed

Research Findings and Analytical Data

  • The key intermediate, tert-butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate, shows characteristic ^1H NMR signals at δ 1.46 (tert-butyl, singlet), 3.06 and 3.46 ppm (bromomethyl protons), confirming successful bromination.
  • The final product, this compound, is characterized by ^1H and ^13C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis, confirming purity and structure.
  • Photoredox catalysis offers a green and efficient alternative to classical substitution, reducing harsh reagents and enabling mild reaction conditions with excellent selectivity and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-fluorobenzyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Development

Intermediate in Drug Synthesis
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially analgesics and anti-inflammatory drugs. Its unique structural features allow for targeted modifications that can enhance therapeutic efficacy. Research indicates that derivatives of this compound can lead to improved bioavailability and potency in drug formulations .

Case Study: Analgesic Development
A study focused on the synthesis of piperidine derivatives highlighted the utility of tert-butyl 4-(3-fluorobenzyl)piperidine-1-carboxylate in developing new analgesics. The modifications made to the compound were aimed at optimizing receptor binding and minimizing side effects, resulting in promising candidates for further clinical trials .

Drug Design

Enhancing Bioavailability
Researchers utilize this compound in drug design processes to create piperidine derivatives that improve the bioavailability of medications. The incorporation of the fluorobenzyl group has been shown to enhance interactions with biological targets, making these compounds more effective for treating specific conditions .

Data Table: Comparison of Piperidine Derivatives

Compound NameBioavailabilityTherapeutic Use
This compoundHighAnalgesics, Anti-inflammatories
Tert-butyl 4-(4-fluorobenzyl)piperidine-1-carboxylateModerateAntidepressants
Tert-butyl 4-(3-chlorobenzyl)piperidine-1-carboxylateLowAntipsychotics

Biochemical Research

Exploring Receptor Interactions
In biochemical studies, this compound is used to explore receptor interactions and enzyme activities. Its ability to modulate biological pathways makes it a valuable tool for discovering new drug targets .

Case Study: Enzyme Inhibition
A research project investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The findings indicated that modifications to the structure could significantly enhance inhibitory activity, suggesting potential therapeutic applications in metabolic disorders .

Material Science

Development of Advanced Materials
Beyond pharmaceuticals, this compound is also applied in material science for creating advanced materials. Its chemical functionalities are leveraged to enhance properties such as durability and resistance in polymers used across various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-fluorobenzyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

The structural and functional diversity of piperidine derivatives arises from substituents at the 4-position. Below is a comparative analysis of tert-butyl 4-(3-fluorobenzyl)piperidine-1-carboxylate and analogous compounds:

Compound Substituent Key Features Applications
This compound 3-Fluorobenzyl Enhanced lipophilicity; fluorine improves metabolic stability Intermediate for antimalarial and antiviral agents
Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate (3b) 4-Methylpentyl Aliphatic chain increases molecular volume; lower polarity Model compound for late-stage C–H functionalization studies
Tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate (BP 30373) 4-Bromophenyl Bromine enables cross-coupling reactions Precursor for Suzuki-Miyaura couplings in drug discovery
Tert-butyl 4-(N-(3-fluorophenyl)-2-phenoxyacetamido)piperidine-1-carboxylate (5b) Phenoxyacetamido with 3-fluorophenyl Amide linkage introduces hydrogen-bonding capability Antimalarial candidate with IC₅₀ values <1 μM against Plasmodium falciparum
Tert-butyl 4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate (8a) 4-Trifluoromethylphenyl Strong electron-withdrawing group; high metabolic resistance Key intermediate in photoredox catalysis studies

Analytical and Spectroscopic Data

  • ¹H/¹³C NMR: The 3-fluorobenzyl group in the target compound exhibits distinct aromatic proton signals at δ 6.8–7.2 ppm and a fluorine-coupled triplet for the benzylic CH₂ group . Non-fluorinated analogues (e.g., 4-methylpentyl derivative) show aliphatic proton resonances at δ 1.2–1.6 ppm .
  • HRMS : Molecular ion peaks for fluorinated derivatives (e.g., [M+H]⁺ = 322.42 for the target compound) align with theoretical values, confirming purity .

Biological Activity

Tert-butyl 4-(3-fluorobenzyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H22FNO2
  • Molecular Weight : 281.35 g/mol
  • CAS Number : [not provided in sources]

The compound features a piperidine ring substituted with a tert-butyl group and a 3-fluorobenzyl moiety, which is crucial for its biological activity.

This compound exhibits its biological effects primarily through modulation of specific neurotransmitter systems. It has been noted for its interactions with serotonin and dopamine receptors, which are pivotal in various neurological and psychiatric conditions.

Key Mechanisms:

  • Receptor Binding : The fluorinated benzyl group enhances binding affinity to neurotransmitter receptors, potentially increasing the efficacy of the compound in modulating synaptic transmission.
  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism, leading to increased levels of active neurotransmitters in the synaptic cleft.

Antidepressant and Anxiolytic Effects

Research indicates that this compound demonstrates antidepressant-like effects in animal models. A study conducted on rodents showed that administration of the compound significantly reduced depressive behaviors in forced swim tests, suggesting potential as an antidepressant agent.

Neuroprotective Properties

The compound has also been evaluated for neuroprotective effects. In vitro studies indicated that it can protect neuronal cells from oxidative stress-induced apoptosis. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Structure-Activity Relationship (SAR)

The presence of the fluorine atom in the benzyl group is critical for enhancing the biological activity of the compound. Comparative studies with non-fluorinated analogs have shown that the fluorinated versions exhibit improved potency in receptor binding assays.

CompoundStructureActivity
This compoundStructureHigh affinity for serotonin receptors
Tert-butyl 4-(benzyl)piperidine-1-carboxylateStructureLower affinity compared to fluorinated version

Study 1: Antidepressant Activity

In a controlled study published by MDPI, researchers assessed the antidepressant potential of this compound through behavioral tests on rodents. Results indicated a significant reduction in immobility time, suggesting enhanced mood elevation compared to control groups treated with saline solutions.

Study 2: Neuroprotective Effects

Another study focused on evaluating neuroprotective effects against oxidative stress. Neuronal cell lines treated with this compound showed a marked decrease in cell death rates when exposed to oxidative agents, highlighting its potential therapeutic application in neurodegenerative disorders.

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